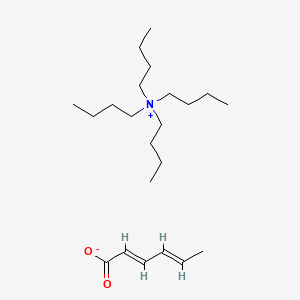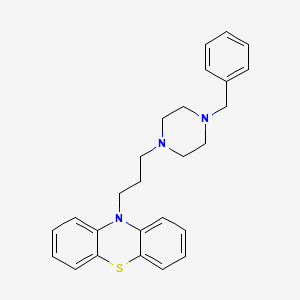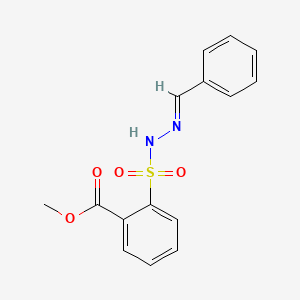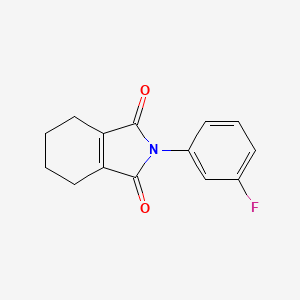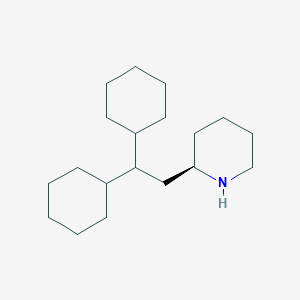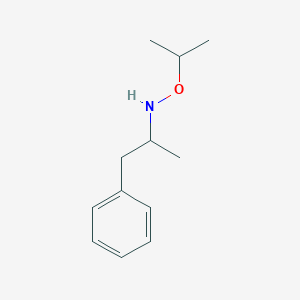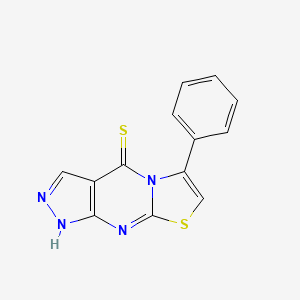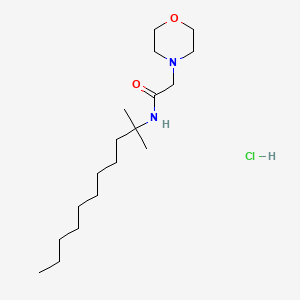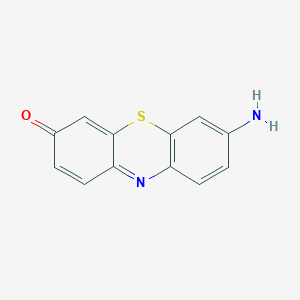
Thionolin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thionolin is a chemical compound known for its unique properties and applications in various fields. It is primarily used as an analytical reagent due to its ability to undergo specific redox reactions. This compound has been studied extensively for its potential in detecting and titrating various ions in solution.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Thionolin can be synthesized through a series of chemical reactions involving the halogenation of precursor compounds. The process typically involves the use of chlorine or bromine water in ethanolic solution, which converts the precursor into tetrahalogenated products .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using controlled reaction conditions to ensure high yield and purity. The process is optimized to minimize by-products and maximize the efficiency of the halogenation reaction.
Análisis De Reacciones Químicas
Types of Reactions: Thionolin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to changes in its redox potential.
Reduction: It can also be reduced, which is useful in analytical applications.
Substitution: Halogenation reactions are common, where chlorine or bromine atoms are introduced into the molecule.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as chlorine or bromine water.
Reduction: Reducing agents like Sn2+, Ti3+, and Cr2+ are used in the presence of this compound.
Substitution: Halogenation is carried out using chlorine or bromine in ethanolic solution.
Major Products Formed:
Tetrahalogenated Products: Formed during halogenation reactions.
Redox Products: Various oxidation and reduction products depending on the reaction conditions.
Aplicaciones Científicas De Investigación
Thionolin has a wide range of applications in scientific research, including:
Chemistry: Used as an analytical reagent for detecting and titrating ions such as Sn2+, Ti3+, and Cr2+.
Medicine: Investigated for its potential use in diagnostic assays.
Industry: Utilized in industrial processes requiring precise ion detection and titration.
Mecanismo De Acción
Thionolin exerts its effects through specific redox reactions. It can undergo oxidation and reduction, which makes it useful for detecting and titrating various ions. The molecular targets include ions such as Sn2+, Ti3+, and Cr2+, and the pathways involved are primarily redox reactions .
Comparación Con Compuestos Similares
Thionin: Another compound with antimicrobial properties, found in plants.
Methylene Blue: A compound with similar redox properties used in various applications.
Uniqueness: Thionolin is unique due to its specific redox potential and its ability to selectively detect and titrate certain ions in the presence of others. This makes it particularly valuable in analytical chemistry .
Propiedades
Número CAS |
3773-36-2 |
|---|---|
Fórmula molecular |
C12H8N2OS |
Peso molecular |
228.27 g/mol |
Nombre IUPAC |
7-aminophenothiazin-3-one |
InChI |
InChI=1S/C12H8N2OS/c13-7-1-3-9-11(5-7)16-12-6-8(15)2-4-10(12)14-9/h1-6H,13H2 |
Clave InChI |
OBSWMVCSYZHGIQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1N)SC3=CC(=O)C=CC3=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



